3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide
Overview
Description
3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C15H15N3O4 and a molecular weight of 301.3 g/mol. It is known for its utility in research and development, particularly in the fields of chemistry and biology. The compound is characterized by its complex structure, which includes a benzohydrazide core substituted with a 3-methyl-4-nitrophenoxy group.
Preparation Methods
The synthesis of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide typically involves a multi-step process. One common synthetic route includes the reaction of 3-methyl-4-nitrophenol with benzyl chloride to form 3-methyl-4-nitrophenylmethyl chloride. This intermediate is then reacted with benzohydrazide under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzohydrazide moiety can form stable complexes with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar compounds to 3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide include:
3-[(4-Nitrophenoxy)methyl]benzohydrazide: Similar structure but with a different substitution pattern on the phenoxy group.
3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine: Contains a piperidine ring instead of the benzohydrazide moiety
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and hydrazide functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-methyl-4-nitrophenoxy)methyl]benzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-7-13(5-6-14(10)18(20)21)22-9-11-3-2-4-12(8-11)15(19)17-16/h2-8H,9,16H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVUQDSVBYFODB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C(=O)NN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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